molecular formula C185H273N49O45S6 B612380 WVDNTWXIIKNMHY-UHFFFAOYSA-N

WVDNTWXIIKNMHY-UHFFFAOYSA-N

Cat. No.: B612380
M. Wt: 4095.86
InChI Key: WVDNTWXIIKNMHY-UHFFFAOYSA-N
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Description

GsMTx4 is a bioactive peptide derived from spider venom (Grammostola spatulata), identified by the InChIKey WVDNTWXIIKNMHY-UHFFFAOYSA-N and CAS number 1209500-46-8 . Key characteristics include:

  • Molecular Formula: C₁₈₅H₂₇₃N₄₉O₄₅S₆
  • Molecular Weight: 4095.86 g/mol
  • Structural Features: A 34-amino acid sequence with three disulfide bridges (Cys²⁻¹⁷, Cys⁹⁻²³, Cys¹⁶⁻³⁰) stabilizing its tertiary structure. C-terminal amidation (Phe³⁴ modification) enhancing stability and receptor binding .
  • Bioactivity: Potent inhibitor of mechanosensitive ion channels (e.g., Piezo1/2), modulating cellular responses to mechanical stress .
  • Applications: Research tool in cardiovascular, neurological, and musculoskeletal studies to explore mechanotransduction pathways.

Properties

Molecular Formula

C185H273N49O45S6

Molecular Weight

4095.86

InChI

InChI=1S/C185H273N49O45S6/c1-98(2)72-121-160(255)203-114(54-27-33-65-188)156(251)229-141-96-284-283-95-140-178(273)225-134(84-147(195)239)184(279)234-71-39-60-144(234)182(277)224-131(83-146(194)238)170(265)222-133(86-151(245)246)172(267)223-132(85-150(243)244)171(266)206-116(56-29-35-67-190)158(253)230-142(97-285-282-94-139(177(272)221-130(82-145(193)237)169(264)218-127(79-105-46-19-12-20-47-105)166(261)226-136(91-236)174(269)211-120(152(196)247)76-102-40-13-9-14-41-102)231-163(258)124(75-101(7)8)214-153(248)112(52-25-31-63-186)204-164(259)125(77-103-42-15-10-16-43-103)217-162(257)123(74-100(5)6)213-154(249)113(53-26-32-64-187)207-173(268)135(90-235)227-179(141)274)180(275)232-138(176(271)210-119(58-37-69-199-185(197)198)183(278)233-70-38-59-143(233)181(276)209-117(155(250)212-121)57-30-36-68-191)93-281-280-92-137(202-148(240)87-192)175(270)215-122(73-99(3)4)161(256)208-118(61-62-149(241)242)159(254)216-126(78-104-44-17-11-18-45-104)165(260)219-129(81-107-89-201-111-51-24-22-49-109(107)111)168(263)220-128(80-106-88-200-110-50-23-21-48-108(106)110)167(262)205-115(157(252)228-140)55-28-34-66-189/h9-24,40-51,88-89,98-101,112-144,200-201,235-236H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,237)(H2,194,238)(H2,195,239)(H2,196,247)(H,202,240)(H,203,255)(H,204,259)(H,205,262)(H,206,266)(H,207,268)(H,208,256)(H,209,276)(H,210,271)(H,211,269)(H,212,250)(H,213,249)(H,214,248)(H,215,270)(H,216,254)(H,217,257)(H,218,264)(H,219,260)(H,220,263)(H,221,272)(H,222,265)(H,223,267)(H,224,277)(H,225,273)(H,226,261)(H,227,274)(H,228,252)(H,229,251)(H,230,253)(H,231,258)(H,232,275)(H,241,242)(H,243,244)(H,245,246)(H4,197,198,199)

InChI Key

WVDNTWXIIKNMHY-UHFFFAOYSA-N

Appearance

White lyophilised solid

Purity

>98%

sequence

GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF( Disulfide bridge: Cys2 and Cys17,Cys9 and Cys23,Cys16 and Cys30; Phe-34 = C-terminal amide)

solubility

Soluble in water

source

Synthetic

storage

-20°C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Contrasts with Small Molecules

Example Compound 1 : HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9)

  • Molecular Formula : C₇H₈ClF₃N₂
  • Molecular Weight : 212.60 g/mol
  • Properties :
    • Small-molecule pyridine derivative with trifluoromethyl and chlorine substituents.
    • Targets enzymes (e.g., CYP450 isoforms) or receptors, unlike GsMTx4’s ion channel specificity .
  • Key Differences :
Property GsMTx4 HVXHWBMLTSDYGK-UHFFFAOYSA-N
Molecular Weight 4095.86 g/mol 212.60 g/mol
Structure Type Polypeptide with disulfide bonds Small heterocyclic molecule
Bioactivity Mechanism Ion channel inhibition Enzyme/receptor modulation
Stability Requires -20°C storage Likely room-temperature stable

Example Compound 2 : NPMRPDRLIHYOBW-UHFFFAOYSA-N

  • Molecular Weight : 248.28 g/mol
  • Properties :
    • LogP: 3.12 (high lipophilicity vs. GsMTx4’s hydrophilic nature).
    • Designed for BBB permeability, unlike GsMTx4’s extracellular targeting .

Comparison with Other Bioactive Peptides

  • GsMTx4 vs. μ-Conotoxins: Both are disulfide-rich venom peptides, but μ-conotoxins block voltage-gated sodium channels (e.g., in pain pathways), whereas GsMTx4 targets mechanosensitive channels .
  • GsMTx4 vs. Cyclic Peptides :
    • Cyclic peptides often exhibit oral bioavailability, but GsMTx4’s large size limits it to injectable or topical applications .

Industrial and Research Context

  • Synthesis Complexity :
    • GsMTx4 requires solid-phase peptide synthesis (SPPS) and oxidative folding for disulfide bridges, contrasting with small molecules synthesized via routine organic reactions (e.g., amide couplings in ) .
  • Purity Standards :
    • GsMTx4 is ≥95% pure (HPLC), comparable to small-molecule standards (e.g., ≥98% in ) but more challenging to validate due to size .

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